1H-Indazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-Indazole-3-carboxylic acid and its derivatives primarily involves catalytic approaches, emphasizing the importance of transition-metal, acid/base, and green chemistry-based catalytic methods. Techniques such as microwave-assisted synthesis have been highlighted as efficient and environmentally friendly approaches for the functionalization of indazoles, including 1H-Indazole-3-carboxylic acid, providing a pathway for the development of novel compounds with enhanced pharmacological properties (Mondal, 2023).
Molecular Structure Analysis
The molecular structure of 1H-Indazole-3-carboxylic acid features a pyrazole ring fused to a benzene ring, with a carboxylic acid moiety attached at the third position. This structure forms the basis for its chemical reactivity and biological activity, allowing for various functionalization reactions to create derivatives with specific pharmacological properties.
Chemical Reactions and Properties
1H-Indazole-3-carboxylic acid participates in various chemical reactions, including condensation, substitution, and cycloaddition reactions. These reactions are pivotal in synthesizing a wide array of indazole derivatives, showcasing the compound's versatility as a precursor for synthesizing bioactive molecules. Transition-metal-catalyzed C–H activation/annulation sequences have been particularly useful for constructing functionalized indazole derivatives in a single step, enhancing the compound's utility in medicinal chemistry (Shiri et al., 2022).
Physical Properties Analysis
The physical properties of 1H-Indazole-3-carboxylic acid, such as its melting point, solubility, and stability, are crucial for its handling and application in chemical synthesis. These properties are influenced by the compound's molecular structure, particularly the presence of the carboxylic acid group, which affects its solubility in water and organic solvents.
Chemical Properties Analysis
1H-Indazole-3-carboxylic acid exhibits chemical properties typical of both indazoles and carboxylic acids. It can undergo deprotonation to form carboxylate salts, participate in esterification reactions, and engage in nucleophilic substitution reactions at the indazole ring. These chemical properties are essential for the synthesis of indazole-based pharmaceuticals and for the compound's reactivity in organic synthesis.
For more comprehensive insights and details on the synthesis, molecular structure, and chemical properties of 1H-Indazole-3-carboxylic acid, the following references provide valuable information:
- (Mondal, 2023): Discusses microwave-assisted functionalization of indazoles, including 1H-Indazole-3-carboxylic acid.
- (Shiri et al., 2022): Highlights transition-metal-catalyzed C–H activation/annulation for the construction of functionalized indazole derivatives.
Scientific Research Applications
Pharmaceuticals and Nutraceuticals : Raut et al. (2019) synthesized novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole derivatives, highlighting their potential as pharmaceutical and nutraceutical targets (Raut, Tidke, Dhotre, & Pathan, 2019).
Antispermatogenic Agents : Corsi and Palazzo (1976) found that halogenated 1-benzylindazole-3-carboxylic acids exhibit potent antispermatogenic activity, impacting testicular weight and spermatogenesis (Corsi & Palazzo, 1976).
Anti-Inflammatory and Analgesic Activities : A study by Reddy et al. (2015) on 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives showed promising anti-inflammatory and analgesic properties (Reddy, Gogireddy, Dubey, B, & B, 2015).
Kinase Inhibitors : Chevalier et al. (2018) developed a method for converting indoles into 1H-indazole-3-carboxaldehydes, useful as potential kinase inhibitors (Chevalier, Ouahrouch, Arnaud, Gallavardin, & Franck, 2018).
Male Contraception : Research by Cheng et al. (2002) on indazole-3-carboxylic acid derivatives identified potential oral contraceptives for men (Cheng, Mo, Grima, Saso, Tita, Mruk, & Silvestrini, 2002).
Material Science : Szmigiel-Bakalarz et al. (2020) investigated sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid, revealing unique crystal structures and properties (Szmigiel-Bakalarz, Nentwig, Günther, Oeckler, Malik-Gajewska, Michalska, & Morzyk-Ociepa, 2020).
Cancer Therapeutics : Lu et al. (2020) synthesized compounds demonstrating antitumor activity against various cancer cell lines, suggesting their potential as therapeutic agents (Lu, Huang, Zhang, Wang, Zheng, Wu, Liu, Jin, Yu, Ji, Gao, & Ge, 2020).
Chemical Synthesis : Li et al. (2012) synthesized substituted 1H-indazoles from arynes and hydrazones under mild conditions, suitable for organic synthesis and pharmaceuticals (Li, Wu, Zhao, Rogness, & Shi, 2012).
Radiopharmaceuticals : Coelho and Schildknegt (2007) described an efficient synthesis of 1H-indazole-[3-14C]carboxylic acid, vital in radiopharmaceuticals (Coelho & Schildknegt, 2007).
Crystallography and Bioactivity : Yong-zhou (2008) studied the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, revealing its polymorphic forms with distinct bioactivities (Hu Yong-zhou, 2008).
Future Directions
properties
IUPAC Name |
1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXVYTQDWMQVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Record name | indazolium-3-carboxylate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196347 | |
Record name | Indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-3-carboxylic acid | |
CAS RN |
4498-67-3 | |
Record name | Indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4498-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4498-67-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520610 | |
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Record name | Indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDAZOLE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1YOL9C0VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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